4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile
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Overview
Description
4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is a heterocyclic compound that features a furan ring fused to a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile typically involves the condensation of furan derivatives with chromene precursors. One common method includes the use of furan-2-carbaldehyde and 7-hydroxy-4-chromenone under basic conditions to form the desired product . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.
Substitution: The hydroxyl group at the 7-position can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carboxamide
- 4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carboxylic acid
- 4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-methyl ester
Uniqueness
4-(furan-2-yl)-7-hydroxy-2-oxo-2H-chromene-3-carbonitrile is unique due to its nitrile group, which imparts distinct reactivity and potential for further functionalization compared to its carboxamide, carboxylic acid, and methyl ester analogs .
Properties
Molecular Formula |
C14H7NO4 |
---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-(furan-2-yl)-7-hydroxy-2-oxochromene-3-carbonitrile |
InChI |
InChI=1S/C14H7NO4/c15-7-10-13(11-2-1-5-18-11)9-4-3-8(16)6-12(9)19-14(10)17/h1-6,16H |
InChI Key |
WVIPOKFNHNOTQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C#N |
Origin of Product |
United States |
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